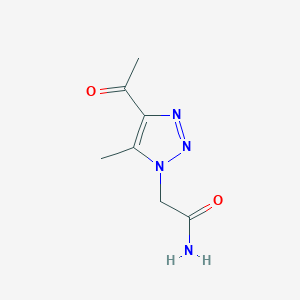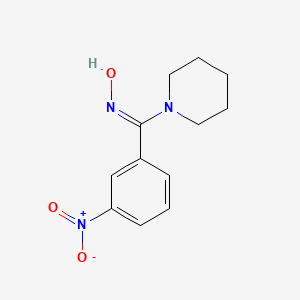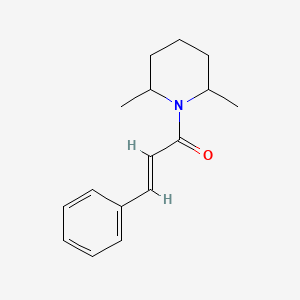
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide, also known as BNH, is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. BNH belongs to the class of hydrazide derivatives, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is not fully understood. However, it has been suggested that 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide induces apoptosis in cancer cells by activating the caspase cascade. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls. In neurological disorders, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been proposed to act as an acetylcholinesterase inhibitor, which increases the levels of acetylcholine in the brain and improves cognitive function.
Biochemical and Physiological Effects
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide induces apoptosis by activating the caspase cascade, leading to the breakdown of cellular components. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell walls, leading to cell death. In neurological disorders, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been shown to improve cognitive function by increasing the levels of acetylcholine in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has several advantages for lab experiments. It is readily available and can be synthesized in large quantities with high purity and yield. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is also stable under a range of conditions, making it suitable for long-term storage. However, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has some limitations for lab experiments. It is highly reactive and can be toxic at high concentrations, requiring careful handling and disposal. Additionally, the mechanism of action of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
For research on 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide include the development of new derivatives, investigation of the mechanism of action, exploration of its antimicrobial activity, and study of its safety and toxicity.
Méthodes De Synthèse
The synthesis of 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide involves the reaction of 5-bromo-2-hydrazinylpyridine-3-carboxaldehyde with 1-naphthylamine in the presence of acetic acid. The resulting product is purified by recrystallization to obtain 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide in a high yield. This method has been optimized to produce 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide with high purity and yield, making it suitable for large-scale production.
Applications De Recherche Scientifique
5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has also been investigated for its antimicrobial activity against various strains of bacteria and fungi. Additionally, 5-bromo-N'-(1-naphthylmethylene)nicotinohydrazide has been studied for its potential to treat neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-bromo-N-[(Z)-naphthalen-1-ylmethylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrN3O/c18-15-8-14(9-19-11-15)17(22)21-20-10-13-6-3-5-12-4-1-2-7-16(12)13/h1-11H,(H,21,22)/b20-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNDMOZUBYHJTK-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N\NC(=O)C3=CC(=CN=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N'~3~-[(Z)-1-(1-naphthyl)methylidene]nicotinohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-hydroxy-4-nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5910190.png)

![4,8-diacetyl-4H,8H-bis[1,2,5]oxadiazolo[3,4-b:3',4'-e]pyrazine](/img/structure/B5910210.png)



![ethyl 4-({5-[2-(4-bromophenyl)-2-(hydroxyimino)ethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B5910234.png)




![(methoxyimino){2-[2-(1-methylethylidene)hydrazino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B5910278.png)
![2-[2-(3-bromophenyl)vinyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B5910293.png)